1-Ethyl-2-propan-2-ylsulfanylbenzene
Description
1-Ethyl-2-propan-2-ylsulfanylbenzene is an aromatic compound featuring a benzene ring substituted with an ethyl group at the 1-position and a propan-2-ylsulfanyl (isopropylthio) group at the 2-position. Its molecular formula is C${11}$H${16}$S, with a molecular weight of 180.31 g/mol. The sulfanyl (–S–) group acts as a weak electron-donating substituent, influencing the compound’s reactivity and physicochemical properties. This compound is structurally analogous to several sulfur-containing aromatic derivatives, which are critical in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
1-ethyl-2-propan-2-ylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-4-10-7-5-6-8-11(10)12-9(2)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIGJERXNBPLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below summarizes key structural and functional differences between 1-Ethyl-2-propan-2-ylsulfanylbenzene and related compounds:
Key Observations:
- Electron Effects : The sulfanyl group in this compound donates electrons via resonance, activating the benzene ring toward electrophilic substitution. In contrast, sulfonyl groups (e.g., in ) withdraw electrons, deactivating the ring .
Physical and Chemical Properties
- Solubility: The hydrophobic alkyl chains in this compound favor solubility in non-polar solvents (e.g., hexane). Compounds with polar substituents, such as sulfonyl () or cyano (), exhibit higher solubility in polar aprotic solvents (e.g., DMSO).
- Reactivity :
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